molecular formula C19H18N2O3 B14166316 N-(4-ethoxyphenyl)-2-methoxyquinoline-4-carboxamide CAS No. 326878-57-3

N-(4-ethoxyphenyl)-2-methoxyquinoline-4-carboxamide

Cat. No.: B14166316
CAS No.: 326878-57-3
M. Wt: 322.4 g/mol
InChI Key: KEWDXGXPABLHCL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-methoxyquinoline-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methoxyquinoline moiety, and a carboxamide functional group. The combination of these structural elements imparts distinct chemical and biological properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-methoxyquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic aromatic substitution reaction, where an ethoxyphenyl halide reacts with the quinoline derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-methoxyquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or ceric ammonium nitrate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-methoxyquinoline-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-methoxyquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-methoxyquinoline-4-carboxamide can be compared with other similar compounds, such as:

    Phenacetin: A pain-relieving and fever-reducing drug with a similar ethoxyphenyl group but different core structure.

    Quinoline Derivatives: Compounds with a quinoline core but different substituents, such as chloroquine and quinine, which are used as antimalarial drugs.

    Carboxamide Derivatives: Compounds with a carboxamide functional group but different aromatic or heterocyclic cores, such as thalidomide and lenalidomide, which are used in cancer therapy.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

326878-57-3

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-methoxyquinoline-4-carboxamide

InChI

InChI=1S/C19H18N2O3/c1-3-24-14-10-8-13(9-11-14)20-19(22)16-12-18(23-2)21-17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H,20,22)

InChI Key

KEWDXGXPABLHCL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)OC

solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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